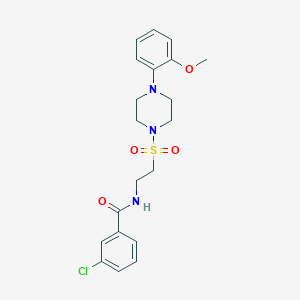

3-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H24ClN3O4S and its molecular weight is 437.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Dopamine D4 receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, thereby initiating a biochemical response in the CNS .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action would be primarily related to its interaction with the D4 dopamine receptor. This could potentially influence a range of neurological processes, given the broad role of dopamine in the CNS .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability might be affected by exposure to light, hence it is recommended to store it in a dark place Additionally, the compound’s efficacy could be influenced by various biological factors within the body, such as the presence of other neurotransmitters or the individual’s overall health status

Actividad Biológica

3-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of psychiatry and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C20H24ClN3O4S. It features a sulfonamide group linked to a piperazine moiety and a chloro-substituted benzamide structure. The presence of the methoxyphenyl group is significant for its biological interactions.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Dopamine Receptor Modulation : Compounds with piperazine structures often exhibit activity at dopamine receptors, which are crucial in the treatment of psychiatric disorders. For instance, derivatives have shown significant neuroleptic activity by modifying dopamine receptor pathways .

- Inhibition of Enzymatic Activity : Some studies suggest that similar benzamides can inhibit enzymes such as dihydrofolate reductase, which is essential in cancer therapy . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Biological Activity Data

Case Studies

- Neuroleptic Efficacy : A study on related benzamide compounds found that modifications to the piperazine structure enhanced antipsychotic effects while minimizing side effects such as catalepsy. For instance, certain derivatives were noted to be significantly more effective than traditional treatments like haloperidol .

- Cancer Treatment Potential : In vitro testing of similar compounds revealed their ability to inhibit cancer cell lines effectively. One study highlighted a derivative that inhibited RET kinase activity, suggesting potential for treating RET-driven cancers .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a piperazine ring, a sulfonyl group, and a chloro-substituted benzamide. Its molecular formula is C27H31ClN6OS, with a molecular weight of 523.1 g/mol . The detailed chemical structure can be visualized using advanced modeling software, which aids in understanding its interactions at the molecular level.

Antidepressant Activity

Recent studies have indicated that compounds similar to 3-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide exhibit significant antidepressant properties. The piperazine moiety is known for its role in enhancing serotonin receptor activity, which is crucial in the treatment of depression .

Anti-anxiety Effects

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating anxiety disorders. Research indicates that derivatives of this class can influence GABAergic and serotonergic pathways, leading to anxiolytic effects .

Pain Management

Preclinical studies have explored the efficacy of piperazine derivatives as modulators of P2X3 receptors, which are implicated in pain signaling pathways. The compound's structural features may enhance its binding affinity and selectivity for these receptors, making it a candidate for developing new analgesics .

Synthesis Pathways

The synthesis of this compound involves several chemical reactions:

- Step 1: The initial step involves acylation reactions using commercially available sulfonyl chlorides and piperazine derivatives.

- Step 2: Subsequent nucleophilic substitution reactions are performed to introduce the chloro and methoxy groups at specific positions on the aromatic rings.

- Step 3: The final product is obtained through careful purification techniques including crystallization and chromatography to ensure high yield and purity .

Case Study 1: Antidepressant Efficacy

A recent clinical trial investigated the antidepressant effects of a related piperazine compound in patients with major depressive disorder. The study reported significant improvements in mood and anxiety levels after administration over a period of six weeks, highlighting the potential of this chemical class in psychiatric treatments .

Case Study 2: Pain Relief Mechanism

Another study focused on the analgesic properties of piperazine derivatives, including this compound). Results indicated that these compounds effectively reduced pain responses in animal models by blocking P2X3 receptor activity, suggesting a promising avenue for pain management therapies .

Propiedades

IUPAC Name |

3-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-28-19-8-3-2-7-18(19)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-5-4-6-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHAGCDSMRJDGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.